
2-(isopropylthio)-1,5-diphenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions under which these reactions occur, and the yield of the final product .Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography or NMR spectroscopy, to determine the precise arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, possibly including mechanisms for these reactions .Physical And Chemical Properties Analysis
This could include a wide range of properties, such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Corrosion Inhibition
2-(isopropylthio)-1,5-diphenyl-1H-imidazole derivatives, such as 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole (M-1), have been studied for their corrosion inhibition performance. These derivatives show high inhibition efficiency, making them promising for protecting materials like J55 steel in CO2 saturated brine solutions (Singh et al., 2017).
Radical Formation and Organic Transformations
Research on 1,3-bis(2,6-diisopropylphenyl)-2,4-diphenyl-1H-imidazol-3-ium chloride reduction has led to the formation of an imidazole-based radical. This radical serves as a single electron transfer reagent in various organic transformations, including activation of aryl-halide bonds and catalytic reduction of CO2 (Das et al., 2020).
Antimicrobial Applications
A series of novel imidazole derivatives, including 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, exhibit significant antimicrobial activities. These compounds were tested against various microbial strains, showing potential as new antimicrobial agents (Gomha & Hassaneen, 2011).
Antiproliferative Activity
2, 4, 5-Triphenyl-1H-imidazole derivatives have been synthesized and evaluated for antiproliferative activity against human non-small cell lung carcinoma cell lines. These compounds, particularly 2-iodo-6-methoxy-4-(4, 5-diphenyl-1H-imidazol-2-yl) phenol, show promising results in inhibiting cancer cell growth (Dake et al., 2017).
Synthesis of Novel Compounds
Imidazole derivatives have been employed in the synthesis of various novel compounds, like 2-aryl-4,5-diphenyl-1H-imidazoles, which have been glucosylated and characterized spectroscopically. These synthesized compounds have potential applications in diverse fields (Taile et al., 2010).
Enzyme Inhibition and Antioxidant Properties
A study on 2,4,5-triphenyl imidazole derivatives demonstrated their potential as enzyme inhibitors and antioxidants. These compounds showed significant activity in enzymatic inhibition assays and antioxidant tests, suggesting their applicability in therapeutic contexts (Noriega-Iribe et al., 2020).
Antimalarial Activity
2-Aryl-4,5-diphenyl-1H-imidazole derivatives have been evaluated for their antimalarial activities, showing promising results against the Plasmodium falciparum strain. These compounds also underwent molecular docking studies to predict interactions with malaria-related proteins (Septiana et al., 2021).
Biofilm Inhibition
Some 4(5)-aryl-2-amino-1H-imidazoles, including derivatives of 2-(isopropylthio)-1,5-diphenyl-1H-imidazole, have shown potential in inhibiting biofilm formation by bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. This research highlights the role of such compounds in combating bacterial resistance through biofilm disruption (Steenackers et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,5-diphenyl-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-14(2)21-18-19-13-17(15-9-5-3-6-10-15)20(18)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMIZYEGCEPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

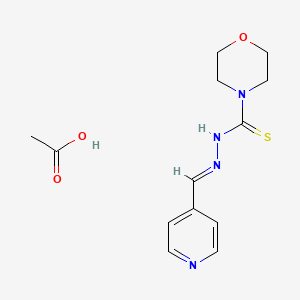
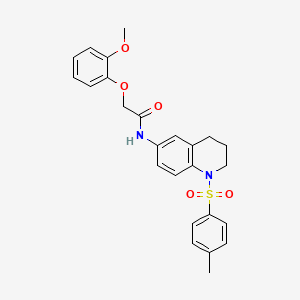
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone](/img/structure/B2614536.png)
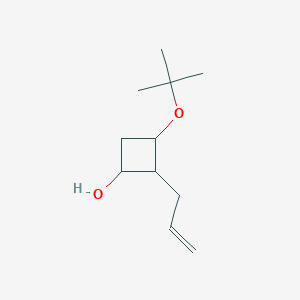
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2614540.png)
![4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2614544.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)
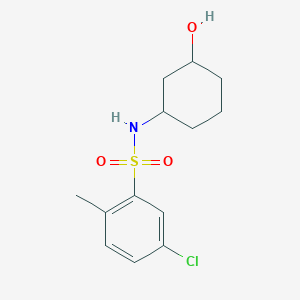
![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)
![2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614550.png)
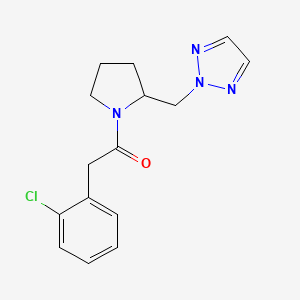
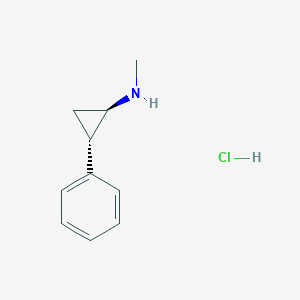
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2614556.png)